molecular formula C21H17FN6OS B2945325 N-(4-fluorobenzyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105209-34-4

N-(4-fluorobenzyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2945325
CAS RN: 1105209-34-4
M. Wt: 420.47
InChI Key: ZWTAUWDXMZCKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17FN6OS and its molecular weight is 420.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Preclinical Pharmacology and Pharmacokinetics

The compound N-(4-fluorobenzyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide, like its related analogs, is often studied for its pharmacological effects and pharmacokinetic properties in preclinical settings. For instance, analogs such as 4‐methylbenzyl (3S, 4R)‐3‐fluoro‐4‐[(Pyrimidin‐2‐ylamino) methyl] piperidine‐1‐carboxylate (CERC‐301) have been characterized for their high-binding affinity and selectivity towards specific receptors, demonstrating significant potential in therapeutic applications, including the treatment of major depressive disorder based on receptor occupancy to guide dose selection in clinical trials. These studies highlight the compound's efficacy in animal models and its safety profile, laying the groundwork for human studies (Garner et al., 2015).

Disposition and Metabolism

Further, the disposition and metabolism of related compounds provide insight into the metabolic pathways and elimination processes in humans. For instance, research on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) shows how it is metabolized and eliminated, primarily via feces, with detailed metabolite profiling and characterization. Such studies are essential for understanding the pharmacokinetics of these compounds, informing dosage and administration strategies for potential therapeutic use (Renzulli et al., 2011).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6OS/c22-16-9-7-15(8-10-16)13-25-20(29)19-18(14-30-21-23-11-4-12-24-21)28(27-26-19)17-5-2-1-3-6-17/h1-12H,13-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTAUWDXMZCKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide

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